Erlotinib D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 183321-74-6 (unlabeled)

科学的研究の応用

1. Tumor Response and Survival in Lung Cancer

Erlotinib has been studied for its effects on tumor response and survival in patients with non-small-cell lung cancer (NSCLC). A phase II study demonstrated that erlotinib, used as a tyrosine kinase inhibitor, was associated with tumor-related symptom improvement and had a tolerable safety profile. The study found an objective response rate of 12.3%, median survival time of 8.4 months, and a 1-year survival rate of 40% (Perez-Soler et al., 2004).

2. Autophagy Induction in NSCLC

Research on NSCLC cell lines showed that erlotinib can induce both apoptosis and autophagy in sensitive cell lines with activating epidermal growth factor receptor (EGFR) mutation. This suggests that autophagy may serve as a protective mechanism against erlotinib treatment in NSCLC, and inhibiting autophagy can enhance sensitivity to erlotinib (Li et al., 2013).

3. Combination with Chemotherapy

Studies have explored erlotinib combined with chemotherapy, such as carboplatin and paclitaxel, in NSCLC. The TRIBUTE trial found that erlotinib with concurrent chemotherapy did not confer a survival advantage over chemotherapy alone in previously untreated advanced NSCLC (Herbst et al., 2005).

4. First-Line Treatment for EGFR Mutation-Positive NSCLC

The EURTAC trial investigated erlotinib as a first-line treatment for European patients with advanced EGFR-mutation positive NSCLC. The study found a median progression-free survival of 9.7 months in the erlotinib group compared to 5.2 months in the standard chemotherapy group, strengthening the rationale for using EGFR tyrosine-kinase inhibitors in these patients (Rosell et al., 2012).

5. Enhancing Radiation Response

Erlotinib has shown the ability to enhance radiation response in human tumor cell lines and xenografts. It can modulate radiation response through cell cycle arrest, apoptosis induction, and accelerated cellular repopulation. This suggests that combining erlotinib with radiation could be a strategy worth exploring in clinical trials (Chinnaiyan et al., 2005).

特性

製品名 |

Erlotinib D6 |

|---|---|

分子式 |

C22H17D6N3O4 |

分子量 |

399.47 |

IUPAC名 |

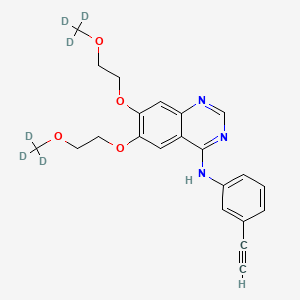

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2D3,3D3 |

SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。